N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034450-10-5
VCID: VC7354127
InChI: InChI=1S/C18H14F3N3O2S/c19-18(20,21)15-5-1-2-6-17(15)27(25,26)24-11-13-7-8-16(23-10-13)14-4-3-9-22-12-14/h1-10,12,24H,11H2
SMILES: C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Molecular Formula: C18H14F3N3O2S
Molecular Weight: 393.38

N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide

CAS No.: 2034450-10-5

Cat. No.: VC7354127

Molecular Formula: C18H14F3N3O2S

Molecular Weight: 393.38

* For research use only. Not for human or veterinary use.

N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide - 2034450-10-5

Specification

CAS No. 2034450-10-5
Molecular Formula C18H14F3N3O2S
Molecular Weight 393.38
IUPAC Name N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C18H14F3N3O2S/c19-18(20,21)15-5-1-2-6-17(15)27(25,26)24-11-13-7-8-16(23-10-13)14-4-3-9-22-12-14/h1-10,12,24H,11H2
Standard InChI Key YUKFXLAKXGDUFH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3

Introduction

General Formula:

CxHyNzO2S(CF3)C_{x}H_{y}N_{z}O_{2}S(CF_3)

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Functionalization of bipyridine: The bipyridine core can be synthesized or modified through cross-coupling reactions like Suzuki or Stille coupling.

  • Introduction of the trifluoromethyl group: This is often achieved using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent (CF₃SiMe₃).

  • Sulfonamide formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride under mild conditions.

Key Reaction Example:

Bipyridine derivative+Trifluoromethyl benzene sulfonyl chlorideFinal compound\text{Bipyridine derivative} + \text{Trifluoromethyl benzene sulfonyl chloride} \rightarrow \text{Final compound}

Potential Applications

Sulfonamide derivatives, including those with trifluoromethyl groups, are widely studied for their pharmacological properties:

  • Antibacterial Activity: Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

  • Anticancer Potential: Trifluoromethyl-substituted sulfonamides have shown cytotoxic activity against cancer cell lines by inducing apoptosis.

  • Anti-inflammatory Properties: Molecular docking studies suggest that such compounds may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX).

Antimicrobial Effects

Sulfonamides are well-established antimicrobial agents. The introduction of a bipyridine moiety may enhance binding to bacterial enzymes.

Enzyme Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, making them valuable in treating diseases like glaucoma or epilepsy.

Analytical Characterization

To confirm the structure and purity of N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide:

  • NMR Spectroscopy:

    • 1H^1H: Signals from aromatic protons on bipyridine and benzene rings.

    • 13C^13C: Peaks for CF₃ and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the compound's molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic sulfonamide stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).

  • X-Ray Crystallography:

    • For detailed structural elucidation.

Research Implications

This compound could be explored further for:

  • Drug development targeting bacterial infections or cancer.

  • Molecular docking studies to identify potential enzyme targets.

  • Structure-activity relationship (SAR) analysis to optimize efficacy.

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